ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves a multi-step process. One common method includes the reaction of a substituted phenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Reaction conditions typically involve moderate temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include amines, substituted aromatic compounds, and various derivatives of the tricyclic core structure .
Scientific Research Applications
Ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one: Shares a similar tricyclic core but differs in functional groups and substitution patterns.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: Another tricyclic compound with different heteroatoms and functional groups.
Uniqueness
Ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is unique due to its specific combination of functional groups and tricyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N4O6S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-(4-methoxy-3-nitrophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C19H20N4O6S/c1-3-29-19(25)22-7-6-11-14(9-22)30-18-15(11)17(24)20-16(21-18)10-4-5-13(28-2)12(8-10)23(26)27/h4-5,8,16,21H,3,6-7,9H2,1-2H3,(H,20,24) |
InChI Key |
KHKNIJAPCFEGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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